![molecular formula C17H25NO5S B2682999 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide CAS No. 1795359-99-7](/img/structure/B2682999.png)
1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide
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Description
1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide is a useful research compound. Its molecular formula is C17H25NO5S and its molecular weight is 355.45. The purity is usually 95%.
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Scientific Research Applications
Physicochemical Properties and Toxicity
A study involving protic ionic liquids (PILs) that possess camphorsulfonate anion with different cations, including structures similar to the compound , explored their physicochemical properties, Brönsted acidity, and ecotoxicity. These ionic liquids demonstrated unique properties such as density, viscosity, and thermal degradation, indicating potential applications in environmentally friendly solvents and reaction media due to their non-toxic nature to certain bacteria (Sardar et al., 2018).
Catalysis and Chemical Transformations
Research on N-(oxiran-2-ylmethyl) (glycidyl) derivatives, including a compound structurally analogous to the one , highlighted their use in epoxidation and aminolysis reactions. These findings underline the role of such compounds in facilitating regioselective transformations, crucial for synthesizing complex molecules in pharmaceuticals and materials science (Palchikov et al., 2014).
Material Synthesis
The synthesis and characterization of diethyltin-based assemblies derived from sulfonate-phosphonate ligands, where methanesulfonate plays a role, exhibit the potential of such compounds in constructing three-dimensional self-assemblies. These assemblies can have applications in materials chemistry, particularly in the development of novel nanomaterials and catalysts (Shankar et al., 2011).
properties
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c1-16(2)12-6-7-17(16,15(19)9-12)11-24(20,21)18-10-14(22-3)13-5-4-8-23-13/h4-5,8,12,14,18H,6-7,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REDVNEJHQDYVSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NCC(C3=CC=CO3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[2-(furan-2-yl)-2-methoxyethyl]methanesulfonamide |
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